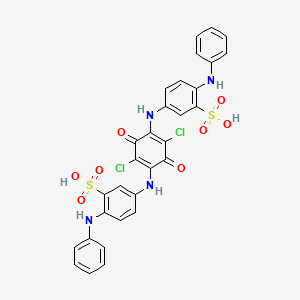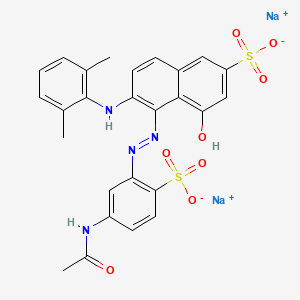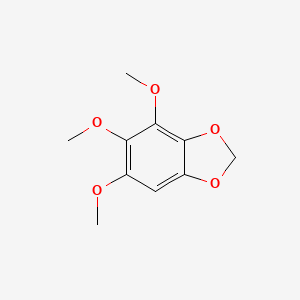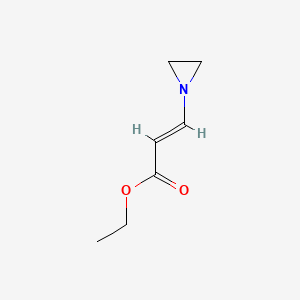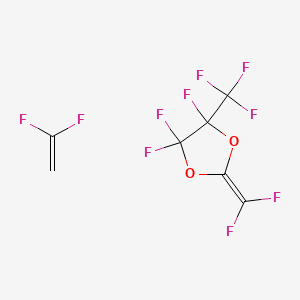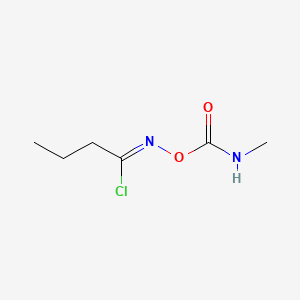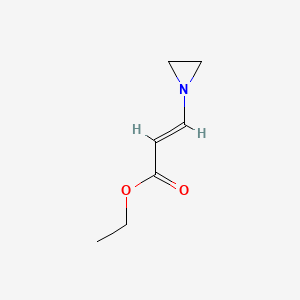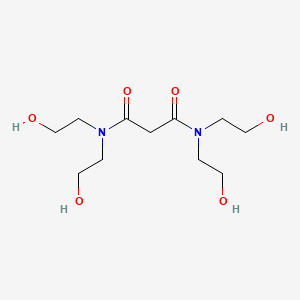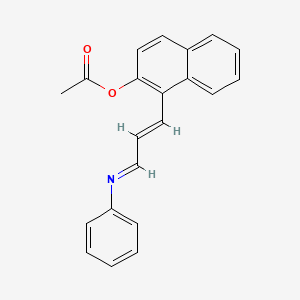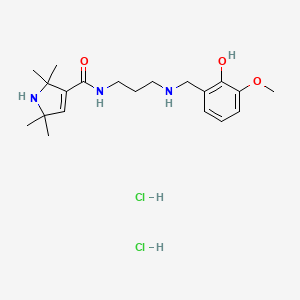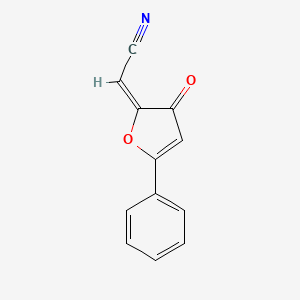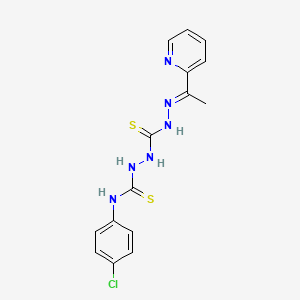
Carbonothioic dihydrazide, N''-(((4-chlorophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonothioic dihydrazide, N’‘-(((4-chlorophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is a complex organic compound that features a combination of thiosemicarbazide and pyridine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioic dihydrazide, N’‘-(((4-chlorophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts depending on the specific reaction pathway
Temperature: Mild heating (50-70°C) to facilitate the reaction
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
Carbonothioic dihydrazide, N’‘-(((4-chlorophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones
Reduction: Reduction of the thiosemicarbazide moiety
Substitution: Nucleophilic substitution reactions at the pyridine ring
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyridine ring.
科学研究应用
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
In biological research, it might be explored for its potential as an antimicrobial or anticancer agent due to its structural features.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties, including enzyme inhibition or receptor binding.
Industry
In industrial applications, it could be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic compounds.
作用机制
The mechanism of action of Carbonothioic dihydrazide, N’‘-(((4-chlorophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- would depend on its specific application. For example, as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. As a ligand, it would coordinate with metal ions, potentially altering their reactivity and stability.
相似化合物的比较
Similar Compounds
Thiosemicarbazide derivatives: Compounds with similar thiosemicarbazide moieties
Pyridine derivatives: Compounds with pyridine rings and various substituents
Uniqueness
The uniqueness of Carbonothioic dihydrazide, N’‘-(((4-chlorophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- lies in its combination of functional groups, which can impart specific chemical reactivity and biological activity not found in simpler compounds.
属性
CAS 编号 |
127142-12-5 |
|---|---|
分子式 |
C15H15ClN6S2 |
分子量 |
378.9 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |
InChI |
InChI=1S/C15H15ClN6S2/c1-10(13-4-2-3-9-17-13)19-21-15(24)22-20-14(23)18-12-7-5-11(16)6-8-12/h2-9H,1H3,(H2,18,20,23)(H2,21,22,24)/b19-10+ |
InChI 键 |
XEFYKEQDPVBEGM-VXLYETTFSA-N |
手性 SMILES |
C/C(=N\NC(=S)NNC(=S)NC1=CC=C(C=C1)Cl)/C2=CC=CC=N2 |
规范 SMILES |
CC(=NNC(=S)NNC(=S)NC1=CC=C(C=C1)Cl)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


